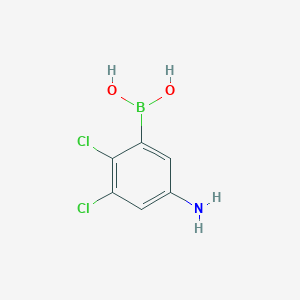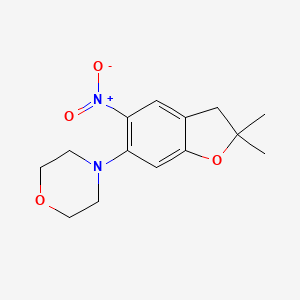![molecular formula C14H10ClNO2 B13922500 Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate CAS No. 97677-74-2](/img/structure/B13922500.png)
Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyridine ring system with a chlorine atom at the 5-position and a methyl ester functional group at the carboxylic acid position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyridine Core: The indeno-pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an indanone derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished using methanol and a strong acid catalyst, such as hydrochloric acid (HCl), under reflux conditions.
Industrial Production Methods
Industrial production of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and influencing cellular responses.
Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring system also show significant pharmacological potential.
Indeno-Pyridine Derivatives: Other derivatives of indeno-pyridine may have different substituents, leading to variations in their biological activities and applications.
List of Similar Compounds
- Indole-3-carboxylic acid methyl ester
- 2-Chloro-5H-indeno[1,2-b]pyridine
- 5-Bromo-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester
特性
CAS番号 |
97677-74-2 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC名 |
methyl 5-chloroindeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-18-13(17)14(15)10-6-3-2-5-9(10)12-11(14)7-4-8-16-12/h2-8H,1H3 |
InChIキー |
ITHQVFBACQZCFA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(C2=C(C3=CC=CC=C31)N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
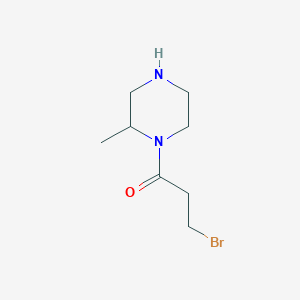
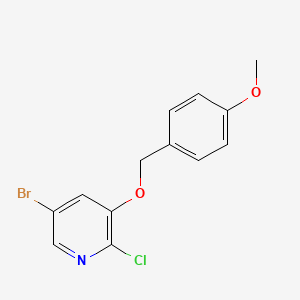
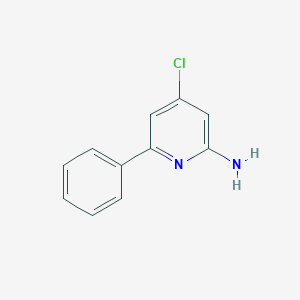
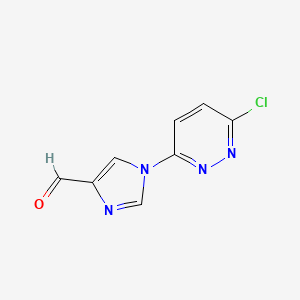
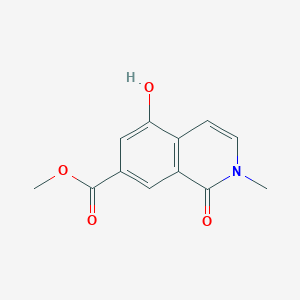



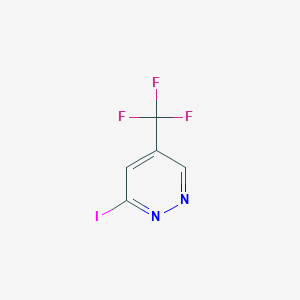
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
